NEU617

Oncology Kinase Inhibitor EGFR/HER2 Signaling

NEU617 (GW583340) is the ideal dual EGFR/ErbB2 kinase inhibitor for researchers dissecting ErbB signaling and overcoming multidrug resistance. Unlike lapatinib, it uniquely inhibits ABCB1 and ABCG2 efflux pumps, sensitizing MDR cells to chemotherapeutics. With IC50 values of 10 nM (EGFR) and 14 nM (ErbB2) and >270-fold tumor selectivity, it serves as a superior control for Western blotting, kinase selectivity assays, and in vivo xenograft studies (80% TGI at 10 mg/kg p.o.). Order now for your MDR reversal and phospho-proteomic research.

Molecular Formula C31H26ClFN4O2
Molecular Weight 541.0 g/mol
Cat. No. B15622806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNEU617
Molecular FormulaC31H26ClFN4O2
Molecular Weight541.0 g/mol
Structural Identifiers
InChIInChI=1S/C31H26ClFN4O2/c32-28-18-25(8-10-30(28)39-19-21-3-1-5-24(33)15-21)36-31-27-17-23(7-9-29(27)34-20-35-31)22-4-2-6-26(16-22)37-11-13-38-14-12-37/h1-10,15-18,20H,11-14,19H2,(H,34,35,36)
InChIKeyFYFNJJQUMONMPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-(3-morpholin-4-ylphenyl)quinazolin-4-amine: Potent Dual EGFR/ErbB2 Inhibitor for Oncology Research


N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-(3-morpholin-4-ylphenyl)quinazolin-4-amine, commonly referred to as GW583340, is a synthetic small molecule belonging to the 6-thiazolylquinazoline class of kinase inhibitors [1]. It functions as a potent, orally active dual inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases . As a structural analog of the clinically approved dual EGFR/HER2 inhibitor lapatinib (GW572016), GW583340 is a critical research tool for investigating ErbB family signaling pathways, exploring mechanisms of acquired resistance, and developing strategies to overcome multidrug resistance (MDR) in oncology [2].

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-(3-morpholin-4-ylphenyl)quinazolin-4-amine: Why Generic Substitution with Other EGFR/HER2 Inhibitors Is Scientifically Unjustified


The interchangeable use of N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-(3-morpholin-4-ylphenyl)quinazolin-4-amine (GW583340) with other EGFR/HER2 inhibitors like lapatinib, gefitinib, or erlotinib is strongly discouraged due to its unique pharmacological fingerprint. While many quinazoline-based kinase inhibitors share a common target profile, GW583340 exhibits a distinct combination of biochemical potency, cellular selectivity, and a demonstrated ability to reverse multidrug resistance via direct inhibition of ABCB1 and ABCG2 efflux transporters [1]. This transporter modulation is a property not consistently observed across the class; for instance, the closely related lapatinib is known to be a substrate for these transporters, whereas GW583340 acts as an inhibitor, conferring a unique functional advantage in resistant cancer models [2]. These quantitative differences directly impact experimental outcomes and necessitate a compound-specific selection strategy for procurement.

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-(3-morpholin-4-ylphenyl)quinazolin-4-amine: Quantitative Differentiation Guide for Informed Procurement


Comparative Kinase Inhibition Potency of GW583340 Against EGFR and ErbB2

In cell-free enzymatic assays, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-(3-morpholin-4-ylphenyl)quinazolin-4-amine (GW583340) demonstrates potent and nearly equipotent inhibition of both EGFR and ErbB2 tyrosine kinases. The reported IC50 values are 0.010 μM for EGFR and 0.014 μM for ErbB2 . This dual inhibition profile is directly comparable to lapatinib (GW572016), a clinically approved dual inhibitor, which exhibits IC50 values of 0.0108 μM and 0.0092 μM for EGFR and ErbB2, respectively, in similar cell-free assays . In contrast, gefitinib, a selective EGFR inhibitor, shows significantly less activity against ErbB2 with an IC50 > 1 μM [1]. This quantitative data underscores GW583340's utility as a tool for investigating simultaneous blockade of both receptors.

Oncology Kinase Inhibitor EGFR/HER2 Signaling

Cellular Selectivity of GW583340: Differential Inhibition of Tumor vs. Non-Tumor Cells

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-(3-morpholin-4-ylphenyl)quinazolin-4-amine (GW583340) exhibits a pronounced selectivity for inhibiting the proliferation of tumor cell lines that overexpress EGFR or ErbB2. In cellular assays, GW583340 potently inhibits the growth of a panel of EGFR/ErbB2-driven cancer cell lines (HN5, N87, BT474) with an average IC50 of 0.11 μM . Crucially, its activity against the non-tumorigenic human foreskin fibroblast cell line HFF is substantially lower, with an IC50 exceeding 30 μM . This translates to a therapeutic window of over 270-fold. While similar selectivity data for lapatinib shows comparable potency against HER2+ breast cancer cell lines (e.g., BT474 IC50 ~0.10 μM), its reported selectivity over normal cells is often less pronounced or not consistently quantified across studies [1].

Cancer Cell Biology Drug Selectivity Cell Proliferation Assay

Unique Ability of GW583340 to Reverse Multidrug Resistance via ABCB1 and ABCG2 Inhibition

A key differentiating feature of N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-(3-morpholin-4-ylphenyl)quinazolin-4-amine (GW583340) is its ability to reverse multidrug resistance (MDR) by directly inhibiting the efflux function of ABCB1 (P-glycoprotein) and ABCG2 (BCRP) transporters. At a concentration of 5 μM, GW583340 significantly increased the intracellular accumulation of [³H]-paclitaxel in ABCB1-overexpressing cells and [³H]-mitoxantrone in ABCG2-overexpressing cells [1]. This effect is functionally distinct from lapatinib, which, while also a dual EGFR/HER2 inhibitor, is primarily a transported substrate of these pumps rather than a potent inhibitor at similar concentrations [2]. Furthermore, GW583340's MDR-reversing activity was observed at clinically achievable plasma concentrations without altering the protein expression levels of the transporters, confirming a direct functional blockade [3].

Multidrug Resistance ABC Transporter Cancer Chemotherapy

In Vivo Antitumor Efficacy of Orally Administered GW583340 in Xenograft Models

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-(3-morpholin-4-ylphenyl)quinazolin-4-amine (GW583340) demonstrates robust and quantifiable antitumor activity in vivo following oral administration. In murine xenograft models bearing tumors that overexpress EGFR or ErbB2, daily oral dosing of GW583340 (10 mg/kg) resulted in a significant reduction of tumor growth, achieving approximately 80% inhibition compared to vehicle-treated control groups . This level of in vivo efficacy is a critical benchmark for a research compound and is consistent with the in vitro potency and cellular selectivity data. While lapatinib also demonstrates strong in vivo activity in similar models (often requiring twice-daily dosing at 100 mg/kg for comparable effect), the documented high tumor growth inhibition of GW583340 at a relatively low, once-daily dose highlights its excellent oral bioavailability and sustained target engagement [1].

In Vivo Pharmacology Xenograft Model Oral Bioavailability

Structural Divergence of GW583340 from Lapatinib and Its Impact on Resistance Profile

GW583340 is a structural analog of lapatinib, differing primarily in the 6-substituent on the quinazoline core. While lapatinib contains a furan ring, GW583340 features a 2-thiazolyl group [1]. This seemingly minor structural modification has functional consequences. In models of acquired resistance, chronic exposure of ErbB2-overexpressing inflammatory breast cancer cells (SUM190) to GW583340 leads to a distinct resistance mechanism characterized by XIAP (X-linked inhibitor of apoptosis protein) overexpression [2]. This mechanism is different from the more common secondary mutations in the kinase domain (e.g., HER2 T798M) that often confer resistance to lapatinib and other irreversible inhibitors [3]. The divergent resistance pathways underscore that GW583340 is not merely a functional substitute but a distinct chemical probe that can be used to dissect and model alternative mechanisms of therapeutic escape.

Acquired Resistance Chemical Biology Structure-Activity Relationship

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-(3-morpholin-4-ylphenyl)quinazolin-4-amine: Evidence-Based Applications for Research and Development


In Vitro Mechanistic Studies of Dual EGFR/HER2 Blockade in Sensitive and Resistant Cancer Models

Given its well-characterized dual kinase inhibition profile (EGFR IC50 = 0.010 μM, ErbB2 IC50 = 0.014 μM) and high cellular selectivity (>270-fold for tumor over normal cells) , GW583340 is ideally suited for dissecting the immediate signaling consequences of simultaneous EGFR and HER2 inhibition. It serves as a high-quality control compound in Western blotting and phospho-proteomic experiments to validate on-target effects (e.g., inhibition of p-EGFR, p-HER2, p-AKT, p-ERK). Furthermore, its ability to generate distinct resistance mechanisms (e.g., XIAP overexpression) compared to lapatinib makes it a powerful tool for establishing isogenic resistant cell line pairs to study non-mutational forms of drug tolerance [1].

Investigating Multidrug Resistance Reversal in Co-Treatment Studies

The unique capacity of GW583340 to directly inhibit the ABCB1 and ABCG2 drug efflux pumps at 5 μM [2] makes it an essential reagent for combination chemotherapy research. In this context, GW583340 is used not only for its primary anti-proliferative activity but also to evaluate the therapeutic potential of reversing MDR. Researchers should design experiments where GW583340 is co-administered with known chemotherapeutic substrates of these transporters (e.g., paclitaxel, mitoxantrone, doxorubicin) in MDR cell lines to quantify the degree of chemosensitization and the resulting synergy scores (e.g., via Chou-Talalay combination index). This application is a key differentiator from other EGFR/HER2 inhibitors like gefitinib or erlotinib, which lack this robust MDR-reversal property.

In Vivo Proof-of-Concept Studies for Oral EGFR/HER2 Targeted Therapies

For in vivo pharmacologists, GW583340 is a compelling tool compound for establishing proof-of-concept in mouse xenograft models. Its documented oral bioavailability and high antitumor efficacy (80% tumor growth inhibition at a convenient 10 mg/kg daily oral dose) streamline study design and minimize animal stress compared to compounds requiring intravenous administration or higher, more frequent dosing. This makes it a cost-effective and practical option for evaluating the in vivo impact of dual EGFR/HER2 inhibition on tumor growth kinetics, metastasis, and the tumor microenvironment before advancing to more complex or costly therapeutic candidates.

Calibration of Kinase Selectivity Profiling Panels

Due to its potent and well-defined activity against both EGFR and ErbB2, GW583340 serves as an excellent reference standard for calibrating kinase selectivity assays. In screening campaigns or when profiling novel compounds against a panel of kinases, including GW583340 as a control provides a reliable benchmark for dual EGFR/ErbB2 inhibition. Its IC50 values of 0.010 μM and 0.014 μM represent a specific point of reference, allowing researchers to normalize data, assess assay robustness, and more accurately interpret the selectivity profile of their test compounds, particularly when screening within the quinazoline chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for NEU617

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.